molecular formula C19H17N3O2S B2360930 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034532-38-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2360930
CAS No.: 2034532-38-0
M. Wt: 351.42
InChI Key: ALPHLCVPLKVEDU-UHFFFAOYSA-N
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Description

“N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

The synthesis of similar compounds has been explained in various studies. For instance, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate . Another study mentioned the synthesis of products starting from 1,4-hexadiene, which includes the preparation of 6-octenoic acid and its transformation into the corresponding acid chloride, in order to acylate Meldrum’s acid .

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives. This work demonstrates the flexibility of thiophene derivatives in synthesizing a broad range of heterocyclic structures with potential for further pharmacological exploration (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Dearomatising Rearrangements

Clayden et al. (2004) detailed the dearomatising rearrangements of lithiated thiophenecarboxamides, transforming them into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process highlights the potential for structural manipulation of thiophene derivatives to access novel chemical spaces for drug discovery (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Synthesis of Thio- and Furan-Fused Heterocycles

Ergun et al. (2014) reported on the synthesis of novel compounds including thio- and furan-fused heterocycles, demonstrating the utility of thiophene derivatives in creating complex structures with potential biological activities (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Novel Copolymers Containing Carbazole

Aydın and Kaya (2013) synthesized homopolymers and copolymers containing carbazole and thiophene, investigating their electrochromic properties. This research indicates the applicability of thiophene derivatives in materials science, specifically in the development of advanced materials with unique electrochemical properties (Aydın & Kaya, 2013).

Photosensitive Poly(benzoxazole)

Ebara, Shibasaki, and Ueda (2003) developed a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursors from thiophene derivatives, showing its application in the creation of photosensitive materials with potential for use in photolithography (Ebara, Shibasaki, & Ueda, 2003).

Future Directions

Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . They have exhibited various biological activities and are considered an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-21-9-6-13-7-10-22(19(24)17(13)21)11-8-20-18(23)16-12-14-4-2-3-5-15(14)25-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHLCVPLKVEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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